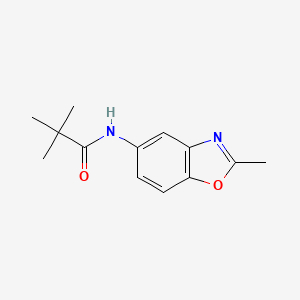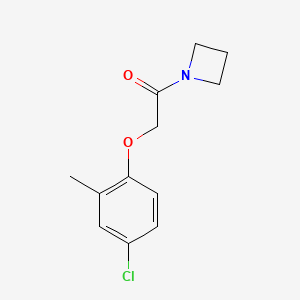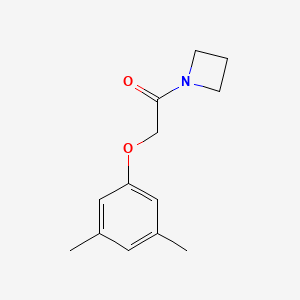
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, also known as DM-BP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DM-BP is a benzoxazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as a histone deacetylase inhibitor and a tubulin polymerization inhibitor. Histone deacetylase inhibitors have been shown to have anticancer and neuroprotective effects, while tubulin polymerization inhibitors have been shown to have anticancer effects.
Biochemical and physiological effects:
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, including antiproliferative and proapoptotic effects in cancer cells, neuroprotective effects in neuronal cells, and anti-inflammatory effects in macrophages. 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed and is important for tumor growth and metastasis.
実験室実験の利点と制限
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential as a drug candidate for various diseases, and the synthesis of novel materials based on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide. Additionally, further studies are needed to evaluate the toxicity and safety of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide in vivo.
合成法
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be synthesized through various methods, including the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-methyl-1,3-benzoxazole-5-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as potassium carbonate. The yield and purity of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be improved through purification techniques such as column chromatography.
科学的研究の応用
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In materials science, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-10-7-9(5-6-11(10)17-8)15-12(16)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNYEBIZWJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)

![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)